molecular formula C14H14O9 B1212260 trans-Fertaric acid CAS No. 74282-22-7

trans-Fertaric acid

Cat. No.: B1212260
CAS No.: 74282-22-7
M. Wt: 326.25 g/mol
InChI Key: XIWXUSFCUBAMFH-SCBUBVSKSA-N
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Description

trans-Fertaric acid: is a hydroxycinnamic acid ester found in wine and grapes. It is formed from ferulic acid bound to tartaric acid. This compound is a metabolite of caftaric acid and is found in plasma, kidney, and urine after caftaric acid has been ingested .

Biochemical Analysis

Biochemical Properties

trans-Fertaric acid plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the degradation of extracellular matrix components. The interaction of this compound with these enzymes results in the inhibition of their activity, thereby reducing the degradation of the extracellular matrix . Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) within cells, which can influence various cellular processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In human lung cancer cells, this compound inhibits cellular proliferation and migration by increasing endogenous ROS levels and causing β-catenin instability . This compound also induces moderate apoptotic cell death at higher concentrations. Furthermore, this compound has been shown to influence cell signaling pathways, such as the phosphorylation of β-catenin, leading to its proteasomal degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant properties and its ability to modulate signaling pathways. This compound binds to and inhibits the activity of MMP-2 and MMP-9, which are crucial for extracellular matrix degradation . Additionally, this compound increases the expression of pro-apoptotic factors such as Bax and decreases the expression of pro-survival factors like survivin . These changes in gene expression contribute to the compound’s anti-proliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been noted that this compound remains stable under refrigerated conditions (2-8°C) and is protected from light . Over time, the degradation of this compound can lead to a decrease in its efficacy in inhibiting MMP activity and influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antioxidant and anti-inflammatory properties without significant adverse effects . At higher doses, this compound can induce oxidative stress and apoptosis in cells, leading to potential toxic effects . It is crucial to determine the optimal dosage to balance the beneficial and adverse effects of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of hydroxycinnamic acids. It is formed by the esterification of ferulic acid with tartaric acid and can be further metabolized into other compounds . Enzymes such as esterases and oxidases play a role in the metabolism of this compound, influencing its levels and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within tissues is influenced by its affinity for specific transporters and its ability to bind to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct this compound to particular organelles, influencing its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Fertaric acid can be synthesized through the esterification of ferulic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of ferulic acid from natural sources such as rice bran or wheat bran, followed by its esterification with tartaric acid. The process is optimized for large-scale production by using continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-Fertaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-Fertaric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • trans-Ferulic acid
  • p-Coumaric acid
  • Caffeic acid
  • trans-Cinnamic acid
  • Sinapic acid
  • Syringic acid

Comparison: trans-Fertaric acid is unique due to its ester linkage between ferulic acid and tartaric acid, which imparts distinct chemical and biological properties. Unlike its parent compound, ferulic acid, this compound has enhanced solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWXUSFCUBAMFH-WEPHUFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is trans-fertaric acid and where is it found?

A1: this compound is a phenolic compound found in certain fruits and plants, notably grapes [, , ]. It's often present alongside other related compounds like trans-caftaric acid.

Q2: Is this compound absorbed by the body?

A2: Research suggests that this compound can be absorbed directly, but it's also a product of trans-caftaric acid metabolism. In a rat study, both this compound and its precursor, trans-caftaric acid, were detected in plasma after direct administration of trans-caftaric acid into the stomach []. This indicates that this compound is absorbed and suggests it may also be formed within the body.

Q3: How is this compound detected and measured in research?

A4: Researchers commonly use High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, like Diode Array Detection (DAD) and Mass Spectrometry (MS), to identify and quantify this compound in samples like grapes and biological fluids [, , ]. These techniques provide accurate measurements and can differentiate this compound from other similar compounds.

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